2-Phenylethyl heptanoate
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Overview
Description
2-Phenylethyl heptanoate, also known as phenylethyl heptanoate, is an ester compound with the molecular formula C15H22O2. It is formed by the esterification of heptanoic acid and 2-phenylethanol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylethyl heptanoate can be synthesized through the esterification reaction between heptanoic acid and 2-phenylethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the reaction rate and simplify the separation process .
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl heptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to heptanoic acid and 2-phenylethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Heptanoic acid and 2-phenylethanol.
Reduction: Heptanol and 2-phenylethanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
2-Phenylethyl heptanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial properties and effects on microbial growth.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma and taste.
Mechanism of Action
The mechanism of action of 2-Phenylethyl heptanoate primarily involves its interaction with olfactory receptors, leading to the perception of its aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes and interfering with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl acetate: Another ester with a similar structure but with an acetate group instead of a heptanoate group.
2-Phenylethyl butyrate: An ester with a butyrate group, known for its fruity aroma.
2-Phenylethyl propionate: An ester with a propionate group, also used in fragrances and flavors.
Uniqueness
2-Phenylethyl heptanoate is unique due to its longer carbon chain, which imparts a distinct aroma profile compared to shorter-chain esters. This makes it particularly valuable in creating specific fragrance and flavor profiles that are not achievable with other similar compounds .
Properties
CAS No. |
5454-11-5 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-phenylethyl heptanoate |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-8-11-15(16)17-13-12-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3 |
InChI Key |
YMPDQHXHLKFWNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
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